molecular formula C13H13NO3 B12599004 4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one CAS No. 875439-90-0

4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one

Cat. No.: B12599004
CAS No.: 875439-90-0
M. Wt: 231.25 g/mol
InChI Key: BOZYDQCLAYZZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinolin-2(1H)-one core with a methyl group at the 4-position and an oxiran-2-ylmethoxy substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while nucleophilic substitution can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Properties

CAS No.

875439-90-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methyl-6-(oxiran-2-ylmethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C13H13NO3/c1-8-4-13(15)14-12-3-2-9(5-11(8)12)16-6-10-7-17-10/h2-5,10H,6-7H2,1H3,(H,14,15)

InChI Key

BOZYDQCLAYZZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OCC3CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.